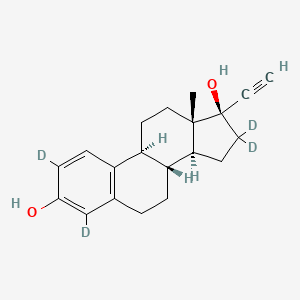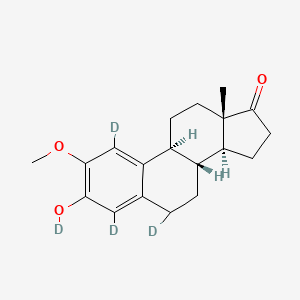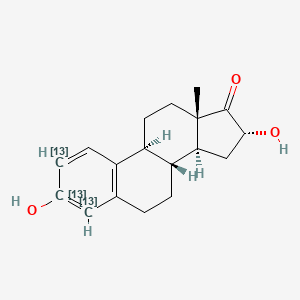
1-(3-Chlorophenyl)piperazine HCl (d8)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenyl)piperazine HCl (d8) is a deuterated form of 1-(3-Chlorophenyl)piperazine hydrochloride, a compound known for its use in scientific research and as a metabolite of certain antidepressant medications such as trazodone and nefazodone . The deuterated version, which contains deuterium atoms, is often used as an internal standard in analytical chemistry due to its stability and distinguishable mass.
准备方法
The synthesis of 1-(3-Chlorophenyl)piperazine HCl (d8) typically involves the following steps:
Chlorination of Diethanolamine: Diethanolamine is reacted with thionyl chloride to produce bis-(2-chloroethyl)amine hydrochloride.
Condensation with 3-Chloroaniline: The resulting bis-(2-chloroethyl)amine hydrochloride is then condensed with 3-chloroaniline to form 1-(3-Chlorophenyl)piperazine hydrochloride.
Industrial production methods often follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1-(3-Chlorophenyl)piperazine HCl (d8) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3-Chlorophenyl)piperazine HCl (d8) has a wide range of applications in scientific research:
Analytical Chemistry: It is used as an internal standard for quantifying 1-(3-Chlorophenyl)piperazine levels in biological samples using techniques like GC-MS and LC-MS/MS.
Toxicology: It is used in toxicological studies to understand the metabolism and effects of designer drugs and antidepressants.
作用机制
1-(3-Chlorophenyl)piperazine HCl (d8) exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2C receptor . It acts as an agonist, mimicking the effects of serotonin and influencing various physiological processes. This interaction can lead to changes in neurotransmitter release and receptor activity, affecting mood, appetite, and other behaviors.
相似化合物的比较
1-(3-Chlorophenyl)piperazine HCl (d8) is unique due to its deuterated nature, which provides stability and makes it an excellent internal standard. Similar compounds include:
1-(2-Chlorophenyl)piperazine: Another chlorinated piperazine with similar pharmacological properties.
1-(4-Chlorophenyl)piperazine: Differing in the position of the chlorine atom, affecting its receptor binding affinity.
1-(3-Trifluoromethylphenyl)piperazine: Known for its use in combination with other designer drugs.
These compounds share structural similarities but differ in their specific interactions with biological targets and their applications in research.
属性
CAS 编号 |
1313393-63-3 |
|---|---|
分子式 |
C10H14Cl2N2 |
分子量 |
241.18 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine;hydrochloride |
InChI |
InChI=1S/C10H13ClN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H/i4D2,5D2,6D2,7D2; |
InChI 键 |
MHXPYWFZULXYHT-HXCXULITSA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC(=CC=C2)Cl)([2H])[2H])[2H].Cl |
规范 SMILES |
C1CN(CCN1)C2=CC(=CC=C2)Cl.Cl |
纯度 |
95% by HPLC; 98% atom D |
相关CAS编号 |
13078-15-4 (unlabelled) 1189923-43-0 (base) |
同义词 |
1-(m-Chlorophenyl)piperazine-d8 HCl; 4-(3-Chlorophenyl)piperazine-d8 HCl; N-(m-Chlorophenyl)piperazine-d8 HCl |
标签 |
Piperazine Impurities |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B602634.png)



![(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B602639.png)

![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)
